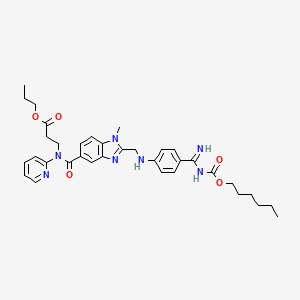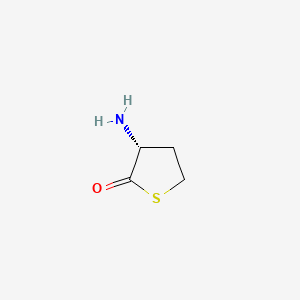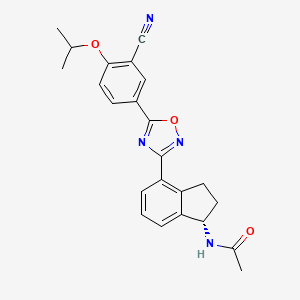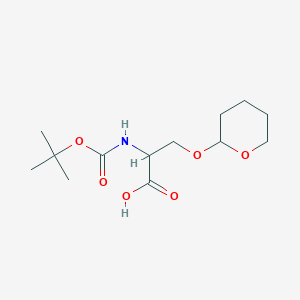
N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine
Overview
Description
N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serine, also known as Boc-THP-Ser-OH, is a chemical compound used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH is based on its ability to protect the hydroxyl group of serine from unwanted reactions. The Boc group provides a temporary protection for the hydroxyl group, allowing for the synthesis of peptides without unwanted side reactions. The THP group provides additional protection for the serine residue, further enhancing the stability of the peptide bond.
Biochemical and Physiological Effects:
N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH has been shown to have minimal biochemical and physiological effects. Since it is primarily used as a building block in peptide synthesis, it does not interact significantly with biological systems. However, it is important to note that the use of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH in drug development may lead to the creation of compounds with significant pharmacological effects.
Advantages and Limitations for Lab Experiments
The use of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH in lab experiments has several advantages. It is a well-established and optimized synthesis method, allowing for the production of high-quality N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH. Additionally, the protection of the serine hydroxyl group with the Boc and THP groups provides a stable building block for peptide synthesis. However, it is important to note that the use of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH may limit the flexibility of peptide synthesis, as the protected serine residue may not be able to participate in certain reactions.
Future Directions
For the use of N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH include the development of new analogs with improved pharmacological properties and the investigation of its effects on enzyme activity and other biochemical processes.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH has been used in various scientific research applications, including peptide synthesis, drug development, and biochemical studies. It is commonly used as a building block in peptide synthesis due to its ability to protect the hydroxyl group of serine from unwanted reactions. N-(tert-Butoxycarbonyl)-O-(tetrahydro-2H-pyran-2-yl)-L-serineOH has also been used in drug development to create analogs of natural products with improved pharmacological properties. Additionally, it has been used in biochemical studies to investigate the effects of serine protease inhibitors on enzyme activity.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)8-19-10-6-4-5-7-18-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCUWZQISPQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1CCCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)
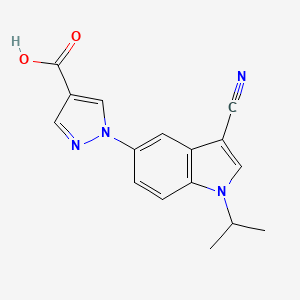

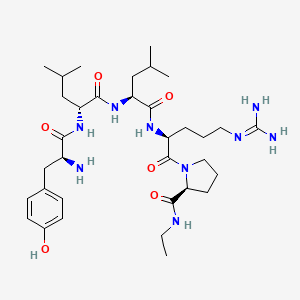
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)
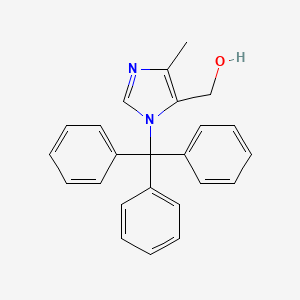
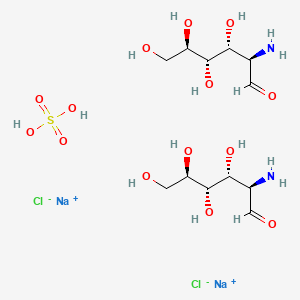
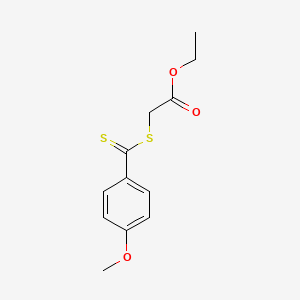
![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)
